molecular formula C12H18ClN B6208712 N-cyclopentyl-2-methylaniline hydrochloride CAS No. 2703782-46-9

N-cyclopentyl-2-methylaniline hydrochloride

Cat. No. B6208712
CAS RN: 2703782-46-9
M. Wt: 211.7
InChI Key:
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Description

N-cyclopentyl-2-methylaniline hydrochloride (N-CPMHCl) is a compound of the aniline family, which is an aromatic compound containing a phenyl group and an amino group. It is a white, crystalline solid with a melting point of 95-98°C and a boiling point of 307-310°C. N-CPMHCl is used in a variety of applications, ranging from pharmaceuticals to laboratory experiments.

Scientific Research Applications

N-cyclopentyl-2-methylaniline hydrochloride is used in a variety of scientific research applications. It is commonly used as a substrate in enzyme assays and as a reagent in organic synthesis. It is also used in the synthesis of various pharmaceuticals and as a catalyst in various reactions.

Mechanism of Action

N-cyclopentyl-2-methylaniline hydrochloride acts as a substrate for enzymes, such as those involved in the metabolism of drugs and other compounds. It is also used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in the binding of proteins to their target molecules.
Biochemical and Physiological Effects
N-cyclopentyl-2-methylaniline hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been found to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-2-methylaniline hydrochloride has several advantages and limitations when used in lab experiments. It is easy to synthesize and has a high yield, making it a cost-effective option. It is also relatively stable and can be stored for long periods of time. However, it can be toxic in large doses and has been found to be a skin irritant.

Future Directions

N-cyclopentyl-2-methylaniline hydrochloride has potential for further research in a variety of areas. It could be used to develop new pharmaceuticals and to investigate the mechanisms of action of existing drugs. It could also be used to further explore its biochemical and physiological effects, as well as its potential applications in enzyme assays and organic synthesis. Additionally, further research could be done to investigate its potential as a ligand in binding proteins to their target molecules.

Synthesis Methods

N-cyclopentyl-2-methylaniline hydrochloride can be synthesized through a reaction between 2-methylaniline and cyclopentyl chloride. This reaction is typically done in a solvent such as ethyl acetate and the reaction product is then purified with a column chromatography. The yield of this reaction is typically around 70-80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-cyclopentyl-2-methylaniline hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentylamine", "2-Bromotoluene", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclopentylamine is reacted with 2-bromotoluene in the presence of sodium hydroxide to form N-cyclopentyl-2-methylbenzenamine.", "Step 2: N-cyclopentyl-2-methylbenzenamine is then reacted with hydrochloric acid to form N-cyclopentyl-2-methylaniline hydrochloride.", "Step 3: The product is then isolated and purified through recrystallization using methanol and diethyl ether." ] }

CAS RN

2703782-46-9

Product Name

N-cyclopentyl-2-methylaniline hydrochloride

Molecular Formula

C12H18ClN

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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